

Hymenidin: A Technical Overview of its Chemical Properties and Biological Activities

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Compound of Interest

Compound Name: *Hymenidin*

Cat. No.: *B1674120*

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An In-depth Guide for Researchers and Drug Development Professionals

Hymenidin, a marine-derived natural product, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of **Hymenidin**'s core chemical properties, including its molecular formula and CAS number, and delves into its known biological functions and associated signaling pathways.

Core Chemical and Physical Properties

Hymenidin is a pyrrole-imidazole alkaloid originally isolated from marine sponges. Its fundamental chemical identifiers are crucial for researchers in chemical synthesis, drug design, and experimental reproducibility.

Property	Value	Source
Molecular Formula	C11H12BrN5O	[1][2][3]
CAS Number	107019-95-4	[1][2][3]
Molecular Weight	310.16 g/mol	[1]
IUPAC Name	N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide	[1][3]
Alternate Names	Hymenidine, 2-Debromooroidin	[2]
Appearance	Solid powder	[1]
Purity	≥95%	[2]

Biological Activity and Mechanism of Action

Hymenidin exhibits a range of biological effects, positioning it as a molecule of interest for therapeutic development. Its primary reported activities include:

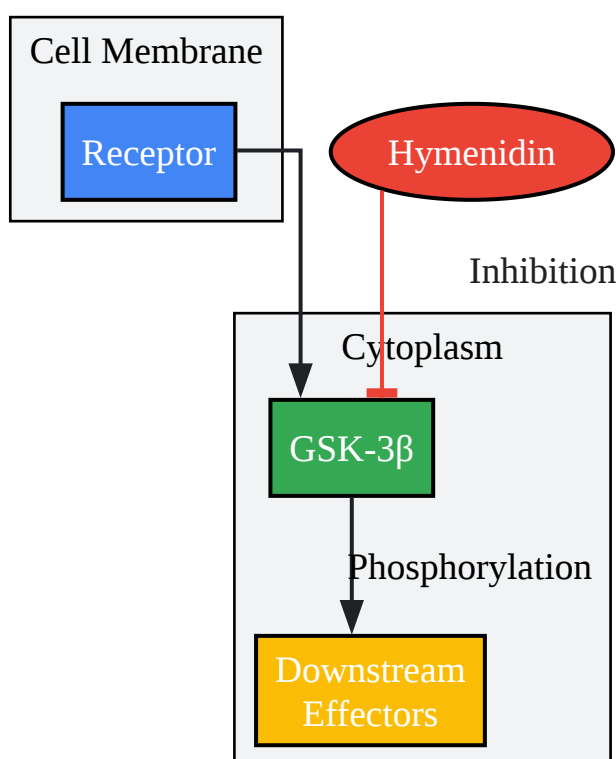
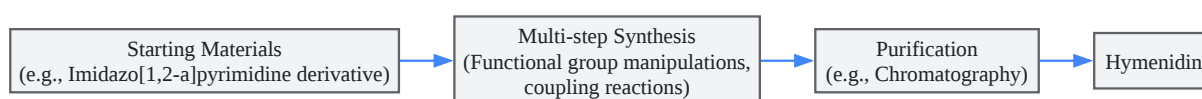
- **Serotonergic Receptor Antagonism:** **Hymenidin** was first identified as a novel antagonist of serotonergic receptors[4].
- **Inhibition of Voltage-Gated Potassium Channels:** It has been shown to inhibit voltage-gated potassium channels[4][5].
- **Anticancer Properties:** **Hymenidin** induces apoptosis in cancer cells, with studies demonstrating its effects on human HepG2 and THP-1 cancer cells[4][6].
- **Kinase Inhibition:** It also acts as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3 β (GSK-3 β)[1][2][7].

The diverse biological activities of **Hymenidin** suggest its interaction with multiple cellular signaling pathways. The inhibition of kinases like CDK5 and GSK-3 β , for example, points to its potential role in modulating pathways related to cell cycle regulation, neuronal function, and metabolism.

Experimental Protocols

The total synthesis of **Hymenidin** and its analogs has been a subject of research to enable further biological evaluation and structure-activity relationship studies. Several synthetic routes have been developed, with a notable approach involving the intermediacy of an imidazo[1,2-a]pyrimidine derivative. This method avoids the use of expensive reagents and complex protection strategies, making it amenable to larger-scale synthesis[6][8][9].

A general workflow for the synthesis of **Hymenidin**, based on published literature, can be conceptualized as follows:



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